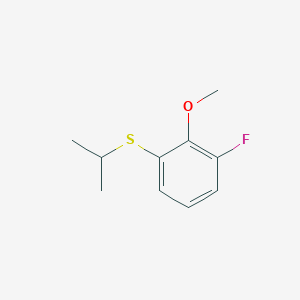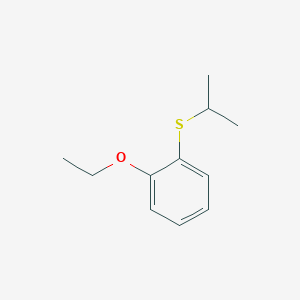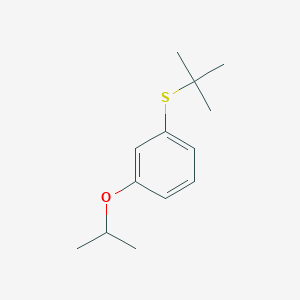
2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in products with different functional groups replacing the original ones.
Scientific Research Applications
2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene has several scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential therapeutic properties or use in drug development.
Industry: The compound could be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Tert-butylsulfanyl-4-fluoro-1-methylbenzene include those with related chemical structures or functional groups. Examples of such compounds can be found in the PubChem database, where they are listed as 2-D or 3-D neighbors based on structural similarity .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-tert-butylsulfanyl-4-fluoro-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FS/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJXRSZVOYYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Methylsulfanyl)-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B8080832.png)



![1,2-Dimethyl-3-[(1-methylethyl)thio]benzene](/img/structure/B8080851.png)









